molecular formula C17H12F3N3O2S B2558118 3-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide CAS No. 478062-76-9

3-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide

Cat. No.: B2558118
CAS No.: 478062-76-9
M. Wt: 379.36
InChI Key: JAOSHNJDMXPUAP-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide is a complex organic compound that features a pyrrole ring, a trifluoromethyl-substituted benzoyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide typically involves multiple steps, starting with the preparation of the pyrrole and thiophene intermediates. One common method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 2-thiophenecarbohydrazide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives with various functional groups attached to the pyrrole or thiophene rings.

Scientific Research Applications

3-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the presence of the pyrrole and thiophene rings may facilitate interactions with aromatic amino acids in proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrrol-3-yl)-1H-inden-1-one
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • N1-[4-(1H-pyrrol-1-yl)phenyl]-3,5-di(trifluoromethyl)benzene-1-sulfonamide

Uniqueness

3-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide is unique due to its combination of a pyrrole ring, a trifluoromethyl-substituted benzoyl group, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-pyrrol-1-yl-N'-[3-(trifluoromethyl)benzoyl]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-5-3-4-11(10-12)15(24)21-22-16(25)14-13(6-9-26-14)23-7-1-2-8-23/h1-10H,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOSHNJDMXPUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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